Cas no 2357447-39-1 (Tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate)

Tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-27782383
- 2357447-39-1
- tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate
- Tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate
-
- インチ: 1S/C17H25NO2/c1-13-6-5-7-14(12-13)17(8-10-18-11-9-17)15(19)20-16(2,3)4/h5-7,12,18H,8-11H2,1-4H3
- InChIKey: SHPPGYCHFZZECV-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1(C2C=CC=C(C)C=2)CCNCC1)=O
計算された属性
- 精确分子量: 275.188529040g/mol
- 同位素质量: 275.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 339
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 38.3Ų
Tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27782383-1.0g |
tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate |
2357447-39-1 | 95.0% | 1.0g |
$884.0 | 2025-03-19 | |
Enamine | EN300-27782383-0.05g |
tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate |
2357447-39-1 | 95.0% | 0.05g |
$744.0 | 2025-03-19 | |
Enamine | EN300-27782383-2.5g |
tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate |
2357447-39-1 | 95.0% | 2.5g |
$1735.0 | 2025-03-19 | |
Enamine | EN300-27782383-0.1g |
tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate |
2357447-39-1 | 95.0% | 0.1g |
$779.0 | 2025-03-19 | |
Enamine | EN300-27782383-0.25g |
tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate |
2357447-39-1 | 95.0% | 0.25g |
$814.0 | 2025-03-19 | |
Enamine | EN300-27782383-5.0g |
tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate |
2357447-39-1 | 95.0% | 5.0g |
$2566.0 | 2025-03-19 | |
Enamine | EN300-27782383-0.5g |
tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate |
2357447-39-1 | 95.0% | 0.5g |
$849.0 | 2025-03-19 | |
Enamine | EN300-27782383-10.0g |
tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate |
2357447-39-1 | 95.0% | 10.0g |
$3807.0 | 2025-03-19 |
Tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylateに関する追加情報
Comprehensive Overview of Tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate (CAS No. 2357447-39-1)
The compound Tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate (CAS No. 2357447-39-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. With its unique structural features, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The tert-butyl group and the piperidine ring system are key functional elements that contribute to its reactivity and potential applications. Researchers are particularly interested in its role in drug discovery, where it may be used to modulate biological activity or improve pharmacokinetic properties.
In recent years, the demand for piperidine derivatives has surged due to their versatility in medicinal chemistry. Tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate is no exception, as its structure allows for further functionalization, making it a sought-after building block. The 3-methylphenyl substituent adds aromatic character, which can influence binding affinity in target molecules. This compound is often discussed in forums and research papers alongside keywords like "piperidine carboxylate synthesis" and "tert-butyl ester applications," reflecting its relevance in contemporary scientific discourse.
One of the trending topics in organic chemistry is the development of sustainable and efficient synthetic routes. Tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate has been explored in this context, with researchers investigating greener catalysts and solvent-free conditions for its preparation. Such advancements align with the broader industry shift toward environmentally friendly practices. Searches for "green synthesis of piperidine derivatives" and "tert-butyl protecting group strategies" often highlight this compound as a case study.
The pharmacological potential of Tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate is another area of interest. While not a drug itself, its scaffold is frequently employed in the design of bioactive molecules. For instance, it may serve as a precursor for compounds targeting neurological or inflammatory pathways. This has led to increased searches for terms like "piperidine-based drug design" and "tert-butyl carboxylate in medicinal chemistry." The compound's balanced lipophilicity, attributed to the tert-butyl and aromatic moieties, makes it particularly useful in optimizing drug-like properties.
From a technical standpoint, the characterization of Tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate involves advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, which are critical for its use in high-value applications. Researchers and manufacturers frequently search for "analytical methods for piperidine compounds" and "CAS 2357447-39-1 specifications," underscoring the need for reliable quality control.
In summary, Tert-butyl 4-(3-methylphenyl)piperidine-4-carboxylate (CAS No. 2357447-39-1) is a multifaceted compound with broad utility in chemical synthesis and drug development. Its structural attributes, combined with the growing emphasis on sustainable chemistry and pharmacological innovation, ensure its continued relevance. Whether you're exploring "piperidine carboxylate derivatives" or seeking "tert-butyl ester intermediates," this compound represents a compelling subject for further study and application.
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